molecular formula C16H14F3NO3 B11137403 2-(2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11137403
M. Wt: 325.28 g/mol
InChI Key: WJOWIVHIJGIWCL-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound that features both methoxyphenoxy and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-methoxyphenol with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the methoxyphenoxy group can interact with various enzymes and receptors. This dual functionality allows the compound to modulate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both methoxyphenoxy and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14F3NO3

Molecular Weight

325.28 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H14F3NO3/c1-22-13-8-4-5-9-14(13)23-10-15(21)20-12-7-3-2-6-11(12)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)

InChI Key

WJOWIVHIJGIWCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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